molecular formula C9H20N4O2 B013850 N-omega-Propyl-L-arginine CAS No. 137361-05-8

N-omega-Propyl-L-arginine

Cat. No.: B013850
CAS No.: 137361-05-8
M. Wt: 216.28 g/mol
InChI Key: AOMXURITGZJPKB-ZETCQYMHSA-N
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Biochemical Analysis

Biochemical Properties

N-omega-Propyl-L-arginine plays a significant role in biochemical reactions, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). It interacts with nNOS, a key enzyme in the production of nitric oxide, a molecule involved in various physiological and pathological processes .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of nNOS. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with nNOS. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, L-arginine, from binding and thus inhibiting the production of nitric oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be a reversible, slowly dissociating inhibitor selective for the nNOS isoform . Its effects on cellular function over time would therefore be dependent on the concentration of this compound and the rate at which it dissociates from the enzyme.

Metabolic Pathways

This compound is involved in the nitric oxide synthesis pathway, where it acts as an inhibitor of nNOS . This could potentially affect metabolic flux or metabolite levels, particularly of nitric oxide and its downstream products.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Omega-Propyl-L-Arginine can be synthesized through a series of chemical reactions involving the modification of the arginine moleculeThis can be achieved through various chemical reactions, including alkylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and reagents to facilitate the reaction and purification steps. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Omega-Propyl-L-Arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .

Scientific Research Applications

N-Omega-Propyl-L-Arginine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies to explore its reactivity and properties.

    Biology: In biological research, this compound is used to study the role of nitric oxide synthase in cellular processes and signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of neuronal nitric oxide synthase, which is implicated in various neurological disorders.

    Industry: This compound is used in the development of new materials and products with specific chemical properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Omega-Propyl-L-Arginine include other arginine derivatives and nitric oxide synthase inhibitors, such as:

Uniqueness

This compound is unique due to its high selectivity and potency as an inhibitor of neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide production without affecting other isoforms of the enzyme .

Properties

IUPAC Name

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXURITGZJPKB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332245
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137361-05-8
Record name Nω-Propyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137361-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nω-Propyl-L-arginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?

A1: this compound (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]

Q2: What insights do we have regarding the selectivity of this compound for nNOS?

A2: While this compound (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.

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